molecular formula C7H10N2O B14772691 2-Amino-3-methoxy-5-methylpyridine CAS No. 1227515-55-0

2-Amino-3-methoxy-5-methylpyridine

Cat. No.: B14772691
CAS No.: 1227515-55-0
M. Wt: 138.17 g/mol
InChI Key: POJYHAVFLZHFKP-UHFFFAOYSA-N
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Description

2-Amino-3-methoxy-5-methylpyridine is an organic compound belonging to the pyridine family Pyridines are heterocyclic aromatic compounds characterized by a six-membered ring containing one nitrogen atom This specific compound is notable for its unique substitution pattern, which includes an amino group at the 2-position, a methoxy group at the 3-position, and a methyl group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-3-methoxy-5-methylpyridine can be achieved through several methods. One common approach involves the nitration of 3-methoxypyridine followed by reduction to introduce the amino group. Another method includes the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex pyridine derivatives.

Industrial Production Methods: Industrial production of this compound typically involves large-scale nitration and reduction processes. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is increasingly being adopted in industrial settings.

Chemical Reactions Analysis

Types of Reactions: 2-Amino-3-methoxy-5-methylpyridine undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The nitro group (if present) can be reduced to an amino group.

    Substitution: Electrophilic substitution reactions can occur at the pyridine ring, particularly at positions ortho and para to the nitrogen atom.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like bromine (Br2) or chlorine (Cl2) in the presence of a Lewis acid catalyst (e.g., AlCl3) are employed for halogenation reactions.

Major Products:

    Oxidation: Formation of 3-methoxy-5-methylpyridine-2-carboxylic acid.

    Reduction: Conversion to this compound.

    Substitution: Halogenated derivatives such as 2-amino-3-methoxy-5-bromopyridine.

Scientific Research Applications

2-Amino-3-methoxy-5-methylpyridine has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biomolecules.

    Medicine: Explored for its pharmacological properties, including potential antimicrobial and anticancer activities.

    Industry: Utilized in the production of agrochemicals and pharmaceuticals due to its versatile reactivity.

Mechanism of Action

The mechanism of action of 2-Amino-3-methoxy-5-methylpyridine involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological macromolecules, while the methoxy group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects. Detailed studies on its binding affinity and specificity are essential to elucidate its precise mechanism of action.

Comparison with Similar Compounds

    2-Amino-5-methylpyridine: Lacks the methoxy group, resulting in different chemical reactivity and biological activity.

    3-Amino-5-methylpyridine: The amino group is positioned differently, affecting its interaction with other molecules.

    2-Amino-3,5-dimethylpyridine: Contains an additional methyl group, altering its steric and electronic properties.

Uniqueness: 2-Amino-3-methoxy-5-methylpyridine is unique due to its specific substitution pattern, which provides a balance of hydrophilic and hydrophobic properties. This makes it a valuable compound for designing molecules with tailored reactivity and biological activity.

Properties

IUPAC Name

3-methoxy-5-methylpyridin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O/c1-5-3-6(10-2)7(8)9-4-5/h3-4H,1-2H3,(H2,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POJYHAVFLZHFKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N=C1)N)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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